4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3-methoxybenzaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, alkoxides, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities and could be investigated for its therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Triazole derivatives have been shown to possess a wide range of pharmacological activities, including antifungal, antibacterial, and antiviral properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and thiol group are key functional groups that can form strong interactions with biological molecules, contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
3-Methoxybenzaldehyde: A starting material in the synthesis.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
The uniqueness of 4-((3-METHOXYBENZYLIDENE)AMINO)5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-7-5-6-12(8-14)11-20-23-18(21-22-19(23)28)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
KNVOOPRBXJQFTQ-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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